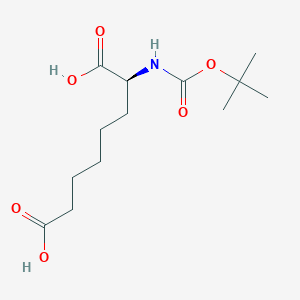
Boc-asu-OH
Overview
Description
Octanedioic acid, 2-[(1,1-dimethylethoxy)carbonyl]amino-, (2S)-: , commonly known as Boc-asu-OH, is an organic compound used primarily in peptide synthesis. It is a derivative of 2-aminooctanedioic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in synthetic chemistry to prevent unwanted reactions at the amino site during various chemical processes.
Mechanism of Action
Target of Action
Boc-asu-OH, also known as tert-butyloxycarbonyl-aspartic acid, is primarily used in the field of organic synthesis as a protecting group for amines . The primary targets of this compound are the amine groups present in various biochemical entities, such as amino acids and peptides . The role of this compound is to protect these amine groups during chemical reactions, preventing them from unwanted side reactions .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group shields the amine, allowing other parts of the molecule to undergo reactions without affecting the amine group . The Boc group can be removed later when the amine functionality is needed, typically by using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of this compound in biochemical pathways primarily involves the protection and deprotection of amines. This is particularly important in the synthesis of complex molecules where selective reactions are required . The Boc group allows for the selective reaction of other functional groups in a molecule while keeping the amine group intact. Once the desired reactions are complete, the Boc group can be removed to restore the amine functionality .
Pharmacokinetics: ADME Properties
The properties of this compound would be expected to be influenced by its structure and the nature of the boc group .
Result of Action
The primary result of the action of this compound is the protection of amine groups in biochemical entities, allowing for selective reactions to occur elsewhere in the molecule . This can be crucial in the synthesis of complex molecules, including many pharmaceuticals. The removal of the Boc group then allows the amine functionality to participate in subsequent reactions or to exert its biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are sensitive to the pH of the environment . Furthermore, the stability of this compound can be affected by temperature and the presence of certain chemicals . Understanding these factors is crucial for optimizing the use of this compound in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-asu-OH typically involves the reaction of 2-aminooctanedioic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the Boc-protected amino acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The reaction mixture is typically extracted with organic solvents, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-asu-OH can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Oxidation and Reduction: While this compound itself is stable under mild oxidative and reductive conditions, the free amino acid can participate in various redox reactions.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Strong acids like TFA or hydrochloric acid.
Oxidation/Reduction: Mild oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution: Boc-protected derivatives with different functional groups.
Deprotection: Free 2-aminooctanedioic acid.
Oxidation/Reduction: Various oxidized or reduced forms of the amino acid.
Scientific Research Applications
Chemistry: Boc-asu-OH is widely used in peptide synthesis as a protected amino acid. It allows for the stepwise construction of peptides without interference from the amino group .
Biology: In biological research, this compound is used to study protein structure and function. It serves as a building block for synthetic peptides that mimic natural proteins .
Medicine: this compound derivatives are explored in drug development, particularly in the design of peptide-based therapeutics. The Boc group provides stability during the synthesis and can be removed to yield the active compound .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of deprotection make it a valuable intermediate .
Comparison with Similar Compounds
N-tert-Butoxycarbonyl-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-alanine: Similar in function but with a different side chain.
N-tert-Butoxycarbonyl-L-valine: Used in similar applications with a branched side chain.
Uniqueness: Boc-asu-OH is unique due to its specific side chain, which provides distinct properties in peptide synthesis. Its stability and ease of deprotection make it particularly useful in the synthesis of complex peptides .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVLJRPOVUCTFZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452294 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66713-87-9 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


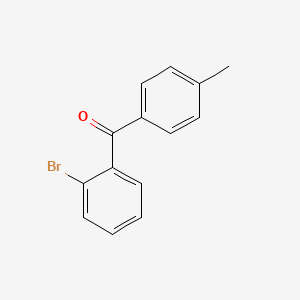
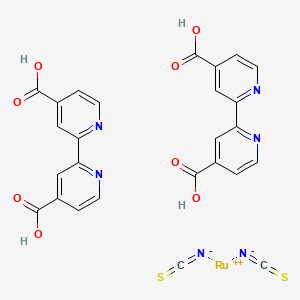
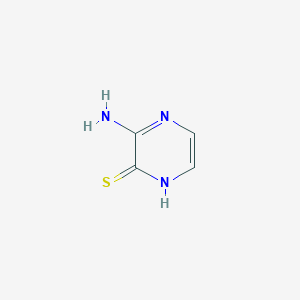
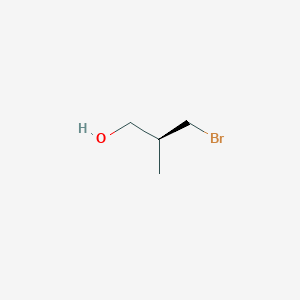
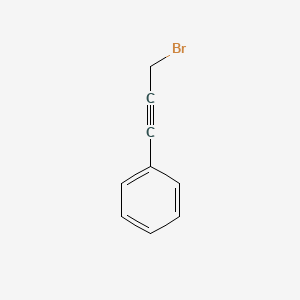
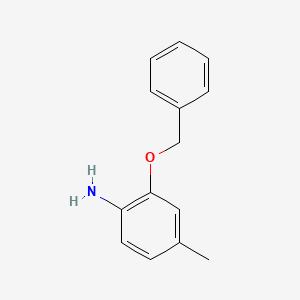
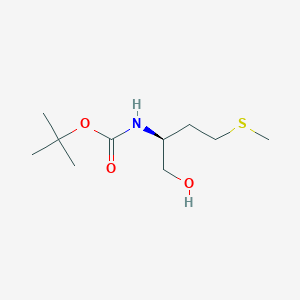
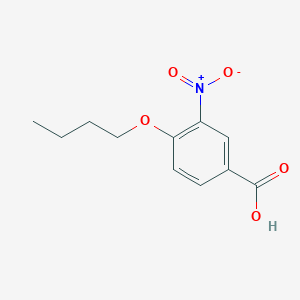
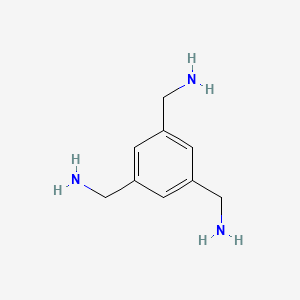
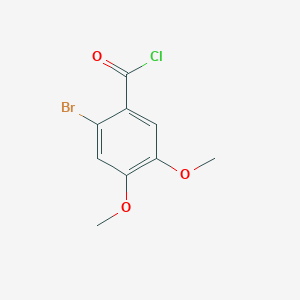
![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)
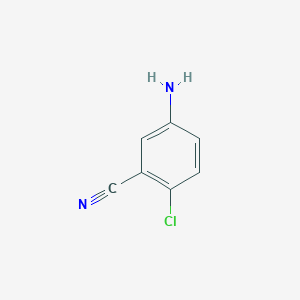
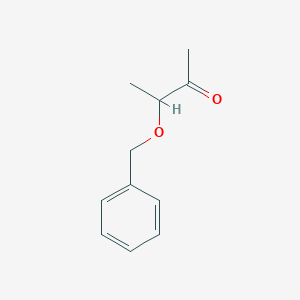
![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)
